molecular formula C26H24N2O5 B3917160 4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B3917160
M. Wt: 444.5 g/mol
InChI Key: GONGUHMZSFUCMX-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as PEPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PEPB belongs to the class of pyrazolidinedione derivatives and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

PEPB exerts its pharmacological effects by inhibiting various signaling pathways involved in the development and progression of cancer and inflammation. PEPB has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, PEPB has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway that regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
PEPB has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PEPB has been shown to induce cell cycle arrest in cancer cells, thereby preventing their proliferation. Moreover, PEPB has been found to induce apoptosis, which is a programmed cell death mechanism that is often deregulated in cancer cells. Additionally, PEPB has been shown to inhibit angiogenesis by preventing the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

PEPB has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, PEPB also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on PEPB, including the development of more potent and selective analogs, as well as the evaluation of its efficacy in combination with other anti-cancer and anti-inflammatory agents. Moreover, future studies should focus on the elucidation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of PEPB, as well as its potential toxicity and side effects.

Scientific Research Applications

PEPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. Studies have shown that PEPB exhibits potent anti-tumor activity by inhibiting the proliferation and migration of cancer cells. Moreover, PEPB has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, PEPB has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, thereby preventing the growth and spread of tumors.

properties

IUPAC Name

(4E)-4-[[4-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-25-24(26(30)28(27-25)21-7-3-1-4-8-21)19-20-11-13-23(14-12-20)33-18-16-31-15-17-32-22-9-5-2-6-10-22/h1-14,19H,15-18H2,(H,27,29)/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONGUHMZSFUCMX-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOCCOC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOCCOC4=CC=CC=C4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 4
Reactant of Route 4
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 5
Reactant of Route 5
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 6
Reactant of Route 6
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.